molecular formula C18H17ClN4O2 B4413354 N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B4413354
M. Wt: 356.8 g/mol
InChI Key: KLDDWQBZCORNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as CPEP, is a potent chemical compound that has been widely used in scientific research. It is a member of the urea family and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the inhibition of sEH, which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that have been shown to have various beneficial effects, including vasodilation, anti-inflammatory, and anti-tumor properties. The increase in EET levels by this compound has been shown to be responsible for its beneficial effects in various disease models.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of EETs, which leads to vasodilation and a decrease in blood pressure. This compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its potency as an sEH inhibitor. It has been shown to be more potent than other sEH inhibitors, such as TPPU and AUDA. Another advantage is its selectivity for sEH, as it does not inhibit other enzymes, such as cyclooxygenase and lipoxygenase. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in scientific research have also been identified.

Scientific Research Applications

N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been widely used in scientific research as a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH has been shown to play a role in the regulation of blood pressure, inflammation, and pain. Inhibition of sEH by this compound has been shown to have beneficial effects in various disease models, including hypertension, diabetes, and neuropathic pain. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

3-(4-chlorophenyl)-1-ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-2-23(18(24)20-15-10-8-14(19)9-11-15)12-16-21-17(22-25-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDDWQBZCORNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
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N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
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N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

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